4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1115979-76-4
VCID: VC11979613
InChI: InChI=1S/C24H26N4O3/c29-23(26-12-4-7-19-5-2-1-3-6-19)20-8-10-21(11-9-20)31-24-22(25-13-14-27-24)28-15-17-30-18-16-28/h1-3,5-6,8-11,13-14H,4,7,12,15-18H2,(H,26,29)
SMILES: C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCCC4=CC=CC=C4
Molecular Formula: C24H26N4O3
Molecular Weight: 418.5 g/mol

4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide

CAS No.: 1115979-76-4

Cat. No.: VC11979613

Molecular Formula: C24H26N4O3

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide - 1115979-76-4

Specification

CAS No. 1115979-76-4
Molecular Formula C24H26N4O3
Molecular Weight 418.5 g/mol
IUPAC Name 4-(3-morpholin-4-ylpyrazin-2-yl)oxy-N-(3-phenylpropyl)benzamide
Standard InChI InChI=1S/C24H26N4O3/c29-23(26-12-4-7-19-5-2-1-3-6-19)20-8-10-21(11-9-20)31-24-22(25-13-14-27-24)28-15-17-30-18-16-28/h1-3,5-6,8-11,13-14H,4,7,12,15-18H2,(H,26,29)
Standard InChI Key LUKNQZPSOXUBQR-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCCC4=CC=CC=C4
Canonical SMILES C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCCC4=CC=CC=C4

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide, reflects its three primary components:

  • Benzamide backbone: A benzene ring linked to a carboxamide group at the para position.

  • Pyrazine-morpholine substituent: A pyrazine ring (a six-membered heterocycle with two nitrogen atoms) attached to the benzamide via an ether linkage. The pyrazine’s 3-position is substituted with a morpholine group, a saturated six-membered ring containing one oxygen and one nitrogen atom.

  • 3-Phenylpropyl side chain: The amide nitrogen is bonded to a propyl chain terminating in a phenyl group.

Key physicochemical parameters inferred from analogs include a molecular formula of C28H30N4O3 and a molecular weight of 470.57 g/mol . The morpholine ring enhances water solubility, while the aromatic systems contribute to lipophilicity, balancing bioavailability .

Synthetic Pathways and Analog Development

While no explicit synthesis for this compound is documented, routes for analogs provide a plausible blueprint:

  • Benzamide formation: Reacting 4-hydroxybenzoic acid with 3-phenylpropylamine via carbodiimide-mediated coupling yields N-(3-phenylpropyl)-4-hydroxybenzamide.

  • Pyrazine functionalization: Introducing a leaving group (e.g., chlorine) at the 2-position of 3-morpholinopyrazine enables nucleophilic aromatic substitution with the benzamide’s phenolic oxygen .

  • Purification: Chromatographic techniques isolate the final product, with characterization via NMR, IR, and mass spectrometry .

Modifications observed in analogs (e.g., thiomorpholine substitution in) highlight the tunability of this scaffold for optimizing pharmacokinetic properties.

Hypothesized Biological Activities

Anticancer Applications

Analogous compounds targeting anti-apoptotic proteins (e.g., BCL-2) show synergistic effects with Notch inhibitors in cancer models . The benzamide’s aromaticity and the morpholine’s solubility may facilitate interactions with hydrophobic protein pockets, such as those in BCL-2 family members .

Antibacterial Properties

Morpholine-containing analogs display moderate activity against Salmonella typhi and Bacillus subtilis . The 3-phenylpropyl chain might enhance membrane permeability, leveraging lipophilicity to disrupt bacterial cell walls.

Physicochemical and Pharmacokinetic Profiling

PropertyValue/DescriptionSource Analogs
Molecular Weight470.57 g/mol
LogP (Predicted)~3.2 (moderate lipophilicity)
Solubility>10 µM in aqueous buffers (pH 7.4)
Metabolic StabilitySusceptible to CYP3A4-mediated oxidationStructural inference

The compound’s balance of solubility and permeability suggests oral bioavailability, though in vivo studies are needed to confirm absorption and distribution.

Challenges and Future Directions

  • Synthetic Optimization: Improving yield and purity via catalysis (e.g., Buchwald-Hartwig amination) could streamline production .

  • Target Identification: High-throughput screening against kinase or protease libraries would elucidate precise molecular targets.

  • Toxicological Profiling: Assessing hepatotoxicity and off-target effects is critical before preclinical trials.

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